

# A Comprehensive Technical Review of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

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## Compound of Interest

**Compound Name:** 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

**Cat. No.:** B135978

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## Introduction

**2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably in the production of the antitumor agent Gimeracil.<sup>[1]</sup> Its unique molecular structure, featuring a conjugated system with electron-donating (dimethylamino, methoxy) and electron-accepting (malononitrile) groups, imparts valuable reactivity and potential biological activity. This technical guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on experimental details and quantitative data to support further research and development.

## Physicochemical Properties

**2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is a solid at room temperature with a melting point of 130°C and a boiling point of 323.1°C.<sup>[2]</sup> It is soluble in chlorinated solvents such as dichloromethane.<sup>[2]</sup>

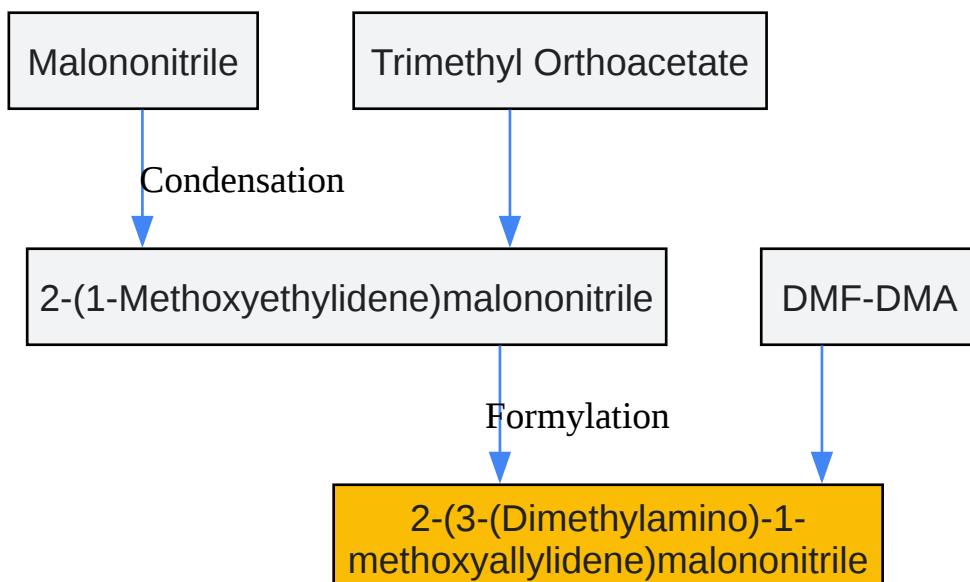
Property	Value	Reference
CAS Number	95689-38-6	[3]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N <sub>3</sub> O	[1]
Molecular Weight	177.2 g/mol	[1]
Melting Point	130°C	[2]
Boiling Point	323.1°C	[2]
Solubility	Soluble in chlorinated solvents (e.g., dichloromethane)	[2]

## Synthesis

The primary synthetic route to **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is through a Knoevenagel condensation reaction.[2] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malononitrile.

A plausible synthetic pathway, based on related syntheses of Gimeracil intermediates, involves the reaction of malononitrile with trimethyl orthoacetate to form 2-(1-methoxyethylidene)malononitrile, which is then reacted with a formylating agent such as triethyl orthoformate or dimethylformamide dimethyl acetal (DMF-DMA) to yield the target compound.

Diagram: Plausible Synthesis of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile**



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Caption: Plausible synthetic route to the target compound.

## Spectroscopic Data

While specific, published spectroscopic data for **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is not readily available in the searched literature, the expected spectral characteristics can be inferred from related malononitrile derivatives.

Expected  $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ):

- Singlet for the six protons of the dimethylamino group.
- Singlet for the three protons of the methoxy group.
- Signals corresponding to the vinylic protons of the allylidene backbone.

Expected  $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ):

- Signal for the methyl carbons of the dimethylamino group.
- Signal for the methoxy carbon.
- Signals for the  $\text{sp}^2$  hybridized carbons of the allylidene chain and the dicyanovinyl group.

- Signals for the nitrile carbons.

Expected IR (KBr):

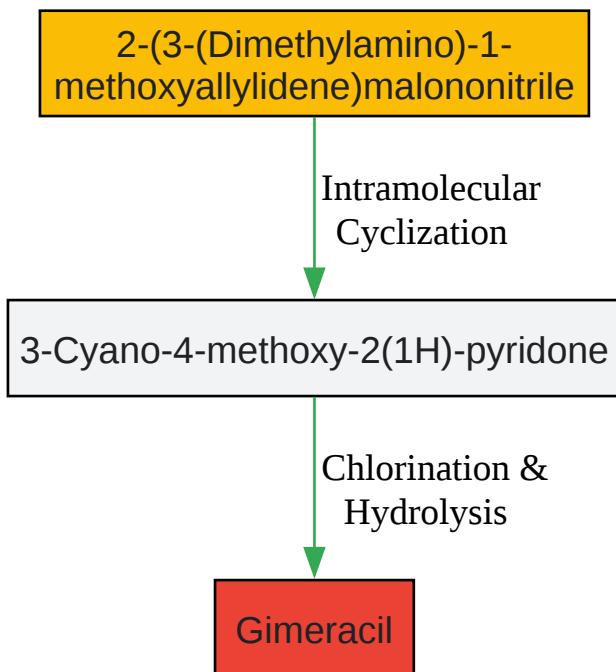
- Strong absorption band characteristic of the C≡N stretching vibration of the nitrile groups.
- Bands corresponding to C=C and C-O stretching vibrations.

## Chemical Reactions and Applications

**2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is a valuable precursor for the synthesis of heterocyclic compounds. Its most significant application is as an intermediate in the synthesis of Gimeracil (5-chloro-2,4-dihydroxypyridine), a dihydropyrimidine dehydrogenase (DPD) inhibitor used to enhance the efficacy of the anticancer drug 5-fluorouracil.<sup>[1]</sup>

The synthesis of Gimeracil from malononitrile involves the formation of a pyridone ring system. A key step is the intramolecular cyclization of a malononitrile derivative. While the exact mechanism involving **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is not explicitly detailed in the available literature, a plausible pathway involves its cyclization to form 3-cyano-4-methoxy-2(1H)-pyridone. This intermediate can then be chlorinated and subsequently hydrolyzed to yield Gimeracil.

Diagram: Synthesis of Gimeracil Intermediate



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Caption: Pathway to Gimeracil from the target compound.

The reactivity of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is characterized by its electrophilic and nucleophilic sites. The dimethylamino group can be replaced by other nucleophiles through substitution reactions.<sup>[2]</sup> The conjugated system also allows for oxidation and reduction reactions.<sup>[2]</sup>

## Biological Activity

The biological activity of **2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** itself has not been extensively reported. However, its role as a precursor to the antitumor agent Gimeracil underscores its importance in drug development.<sup>[1]</sup> The malononitrile moiety is a common feature in compounds with cytotoxic effects against cancer cell lines.<sup>[2]</sup> For instance, related compounds have shown activity against MCF-7 (breast cancer) and K-562 (leukemia) cells, primarily through the induction of apoptosis and cell cycle arrest.<sup>[2]</sup> The intramolecular charge transfer (ICT) properties, arising from the electron-donating dimethylamino group and the electron-accepting malononitrile moiety, are believed to play a role in its biological and photophysical activities.<sup>[2]</sup>

## Conclusion

**2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile** is a valuable and reactive organic intermediate with a crucial role in the synthesis of the clinically important drug, Gimeracil. While detailed, publicly available experimental protocols and comprehensive spectroscopic and biological data for this specific compound are limited, this review provides a foundational understanding of its properties, synthesis, and applications based on the available literature. Further research to fully characterize this compound and explore its potential for the synthesis of other novel bioactive molecules is warranted. The development of a detailed and optimized synthetic protocol would be of significant interest to the pharmaceutical and chemical research communities.

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